REACTION_CXSMILES
|
CO[N:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[C:7]([OH:16])[CH:6]=1.Cl>CCO.[Pd]>[NH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[C:7]([OH:16])[CH:6]=1
|
Name
|
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde O-methyloxime
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CON=CC1=CC(=C(C=C1)OCCOC)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of solid
|
Type
|
FILTRATION
|
Details
|
by filtration, solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
to give yellow oil
|
Type
|
CUSTOM
|
Details
|
Colorless solid is afforded after the oil
|
Type
|
WASH
|
Details
|
is washed 5 times with EtOAc
|
Type
|
CUSTOM
|
Details
|
Recrystallization from MeOH/EtOAc
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=CC(=C(C1)O)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 68.5% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |